molecular formula C10H8F3NO3 B11093594 2-Hydroxy-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

2-Hydroxy-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11093594
M. Wt: 247.17 g/mol
InChI Key: HTRVKJBHLMXDHV-UHFFFAOYSA-N
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Description

Trifloxystrobin: is a synthetic fungicide widely used in agriculture to protect crops from fungal diseases. It was first introduced in the late 1990s and has since become an essential tool for crop protection. Its chemical structure consists of a benzoxazinone core with a trifluoromethyl group and a hydroxy-methyl side chain.

Preparation Methods

a. Synthetic Routes

The synthesis of trifloxystrobin involves several steps, including the formation of the benzoxazinone ring and subsequent functionalization. Here’s a simplified synthetic route:

    Formation of Benzoxazinone Ring:

    Introduction of Trifluoromethyl Group:

    Hydroxy-Methyl Side Chain Addition:

b. Industrial Production

Trifloxystrobin: is produced on an industrial scale using optimized processes. Manufacturers closely guard proprietary details, but the overall strategy involves efficient and cost-effective synthesis.

Chemical Reactions Analysis

Trifloxystrobin: undergoes various reactions:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substitution reactions can occur at the hydroxy-methyl group.

    Common Reagents: Specific reagents depend on the desired modification.

    Major Products: The primary products are derivatives with altered functional groups.

Scientific Research Applications

Trifloxystrobin: finds applications in:

    Agriculture: It protects crops (e.g., cereals, fruits, vegetables) against fungal pathogens.

    Plant Physiology Research: Studying its effects on plant metabolism and growth.

    Environmental Impact Studies: Assessing its persistence and ecological effects.

Mechanism of Action

    Target: .

    Inhibition: inhibits electron transport in the respiratory chain.

    Result: Fungal cells experience energy depletion, leading to growth inhibition and cell death.

Comparison with Similar Compounds

    Similar Compounds: Other strobilurin fungicides like and .

    Uniqueness: stands out due to its trifluoromethyl group and specific mode of action.

Remember that trifloxystrobin plays a crucial role in sustainable agriculture, contributing to disease control and crop yield improvement

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-hydroxy-7-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-6-7(4-5)17-9(16,8(15)14-6)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

HTRVKJBHLMXDHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(O2)(C(F)(F)F)O

Origin of Product

United States

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